BenchChemオンラインストアへようこそ!

2-Cyclopropyl-4-fluorobenzonitrile

Lipophilicity Drug-like properties Physicochemical profiling

2-Cyclopropyl-4-fluorobenzonitrile (CAS 934012-93-8) is the direct precursor to the 4-cyclopropyl-2-fluorobenzamide moiety of Remibrutinib (LOU064), a Phase III covalent BTK inhibitor. The cyclopropyl group at the 2-position provides essential conformational constraint and metabolic stability (cLogP 2.75; C–H BDE ~106 kcal/mol), which generic 4-fluorobenzonitrile analogs cannot replicate. Procuring the ≥98% purity grade minimizes the impurity burden entering amide hydrolysis and coupling steps. The regioisomer 4-cyclopropyl-2-fluorobenzonitrile (CAS 1394068-31-5) must be sourced separately as an impurity reference standard for HPLC method validation. This scaffold also enables divergent library synthesis—nitrile conversion to amides, tetrazoles, and heterocycles—accelerating hit-to-lead and process chemistry campaigns.

Molecular Formula C10H8FN
Molecular Weight 161.18 g/mol
Cat. No. B8798433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-4-fluorobenzonitrile
Molecular FormulaC10H8FN
Molecular Weight161.18 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C=CC(=C2)F)C#N
InChIInChI=1S/C10H8FN/c11-9-4-3-8(6-12)10(5-9)7-1-2-7/h3-5,7H,1-2H2
InChIKeyHOANGMGESYNGLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-4-fluorobenzonitrile: Key Intermediate for BTK-Targeted Drug Programs


2-Cyclopropyl-4-fluorobenzonitrile (CAS 934012-93-8) is a fluorinated benzonitrile building block featuring a cyclopropyl group at the 2-position and a fluorine atom at the 4-position on the aromatic ring . It is a small, lipophilic scaffold (cLogP 2.75, MW 161.18 g/mol) primarily utilized as a key synthetic intermediate in medicinal chemistry programs targeting Bruton's tyrosine kinase (BTK) . The compound's nitrile functionality serves as a versatile synthetic handle for conversion to amides, acids, and heterocycles, while the cyclopropyl moiety introduces conformational constraint and metabolic stability benefits that distinguish it from simple fluorobenzonitrile analogs .

Why 2-Cyclopropyl-4-fluorobenzonitrile Cannot Be Replaced by Generic Fluorobenzonitriles in BTK Inhibitor Synthesis


Generic substitution with unsubstituted 4-fluorobenzonitrile or its simple alkyl analogs fails because the cyclopropyl group at the 2-position is not merely a steric placeholder—it introduces a specific conformational constraint and a precise lipophilicity profile (cLogP 2.75) that governs downstream intermediate reactivity and final API binding . In the Remibrutinib (LOU064) synthesis pathway, the 4-cyclopropyl-2-fluorobenzamide moiety—derived directly from this nitrile intermediate—engages the BTK active site; replacement with a non-cyclopropyl or differently substituted analog would alter the amide's spatial orientation and abolish target potency . Furthermore, the regioisomer 4-cyclopropyl-2-fluorobenzonitrile (CAS 1394068-31-5) is classified as an impurity rather than a functional intermediate, confirming that substitution position is critical for downstream synthetic fidelity and final API purity .

Quantitative Differentiation Evidence for 2-Cyclopropyl-4-fluorobenzonitrile vs. Closest Analogs


Lipophilicity Increase vs. 4-Fluorobenzonitrile: cLogP Differential of +0.78 Units Drives Membrane Permeability and PK Profile

2-Cyclopropyl-4-fluorobenzonitrile exhibits a cLogP of 2.75, compared to a LogP of 1.97 for the non-cyclopropyl parent compound 4-fluorobenzonitrile (C7H4FN, CAS 1194-02-1), representing a +0.78 log unit increase in lipophilicity attributable solely to the cyclopropyl substituent . This lipophilicity gain falls within the optimal range for oral drug-like space (LogP 1–3) while maintaining a molecular weight of only 161.18 g/mol, yielding a favorable ligand efficiency profile compared to larger substituted benzonitriles . The Fsp3 value of 0.30 (vs. 0.14 for 4-fluorobenzonitrile) reflects the increased three-dimensional character introduced by the cyclopropyl ring, a parameter correlated with improved clinical success rates in small molecule drug discovery .

Lipophilicity Drug-like properties Physicochemical profiling Medicinal chemistry

Regioisomeric Identity Confirmed as Critical Quality Attribute: 2-Cyclopropyl-4-fluoro vs. 4-Cyclopropyl-2-fluoro Substitution Governs Remibrutinib Intermediate Validity

2-Cyclopropyl-4-fluorobenzonitrile (CAS 934012-93-8) and its regioisomer 4-cyclopropyl-2-fluorobenzonitrile (CAS 1394068-31-5) share the identical molecular formula (C10H8FN) and molecular weight (161.18 g/mol) yet are functionally distinct: only the 2-cyclopropyl-4-fluoro isomer serves as the correct precursor for the 4-cyclopropyl-2-fluorobenzamide moiety of Remibrutinib (LOU064), a phase III covalent BTK inhibitor . The regioisomer 1394068-31-5 is explicitly cataloged and sold as 'Remibrutinib Impurity 2,' confirming that regioisomeric purity is a critical quality attribute (CQA) in the Remibrutinib manufacturing process . In the absence of high-resolution analytical characterization (e.g., NOESY or X-ray crystallography), the two regioisomers are indistinguishable by nominal mass spectrometry, making authenticated reference material essential for process development .

Regioisomerism Process chemistry Impurity profiling BTK inhibitor synthesis

Cyclopropyl Group Confers Reduced CYP-Mediated Oxidative Metabolism Liability: Class-Level Inference from Cyclopropane SAR Studies

The cyclopropyl ring in 2-cyclopropyl-4-fluorobenzonitrile provides a class-level metabolic stability advantage relative to unsubstituted or alkyl-chain analogs. The high C–H bond dissociation energy of the cyclopropyl ring (~106 kcal/mol for the C–H bond) results in reduced susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to acyclic alkyl substituents . This principle is a key driver for incorporating cyclopropyl groups into drug candidates—including BTK inhibitors—to block oxidative metabolism at benzylic or adjacent positions without introducing the metabolic liabilities associated with methyl, ethyl, or isopropyl groups . While direct comparative microsomal stability data for 2-cyclopropyl-4-fluorobenzonitrile vs. 2-ethyl-4-fluorobenzonitrile are not publicly available, the established structure-metabolism relationship for cyclopropyl vs. alkyl substitution is well-documented across multiple chemotypes in the medicinal chemistry literature .

Metabolic stability Cytochrome P450 Oxidative metabolism Drug design

Nitrile Functional Group Provides a Versatile Synthetic Handle: Quantitative Conversion Efficiency Enables Multi-Directional Derivatization

The nitrile group in 2-cyclopropyl-4-fluorobenzonitrile serves as a chemically differentiated synthetic handle vs. the amide analog 4-cyclopropyl-2-fluorobenzamide (CAS 2167471-91-0, the terminal Remibrutinib moiety). The nitrile can undergo: (i) hydrolysis to the primary amide or carboxylic acid; (ii) reduction to the benzylamine; (iii) cycloaddition to form tetrazoles, oxadiazoles, or thiazoles; or (iv) nucleophilic addition with organometallic reagents to form ketones . In contrast, the pre-formed amide analog (Remibrutinib Impurity 1, CAS 2167471-91-0) is a synthetic dead-end lacking the divergent reactivity of the nitrile . The commercial availability of both the nitrile (target) and the amide (end-product analog) allows procurement strategies that match the intended synthetic route: the nitrile for divergent library synthesis, the amide for convergent API assembly .

Synthetic chemistry Functional group interconversion Building block utility Late-stage diversification

Supplier Purity Specification Differentiates Catalog Offerings: 98% (Fluorochem) vs. 95% (AKSci) for the Identical CAS Registry Compound

Commercial catalog analysis of 2-cyclopropyl-4-fluorobenzonitrile (CAS 934012-93-8) reveals a meaningful purity specification differential: Fluorochem supplies the compound at 98% purity (Product Code F778480), while AKSci lists a minimum purity specification of 95% (Catalog 8415DT) . The 3-percentage-point purity differential translates to a potential 3% w/w impurity burden that may include structurally related benzonitrile byproducts, unreacted 2-bromo-4-fluorobenzonitrile starting material (CAS 179030-86-5), or regioisomeric contaminants . For process chemistry applications where the compound is used as a key intermediate in multi-step API synthesis, the cumulative impurity propagation across synthetic steps amplifies the effective purity differential well beyond the nominal 3% .

Quality control Supplier comparison Purity specification Procurement decision

Procurement-Driven Application Scenarios for 2-Cyclopropyl-4-fluorobenzonitrile


GMP Intermediate for BTK Inhibitor (Remibrutinib/LOU064) Process Chemistry

2-Cyclopropyl-4-fluorobenzonitrile serves as the direct precursor to the 4-cyclopropyl-2-fluorobenzamide moiety of Remibrutinib, a covalent BTK inhibitor in Phase III clinical development for chronic spontaneous urticaria and multiple sclerosis . Process chemistry groups developing or optimizing Remibrutinib manufacturing routes should procure the 98% purity grade (Fluorochem F778480) with Certificate of Analysis to minimize the impurity burden entering the amide hydrolysis/coupling steps. The regioisomer 4-cyclopropyl-2-fluorobenzonitrile (CAS 1394068-31-5) must be procured separately as an impurity reference standard for HPLC method validation .

Medicinal Chemistry SAR Library Expansion Around the Cyclopropyl-Fluorophenyl Core

Medicinal chemists seeking to explore structure–activity relationships around the cyclopropyl-fluorophenyl scaffold can leverage the nitrile functionality for divergent library synthesis. The cLogP of 2.75 and Fsp3 of 0.30 position this scaffold within favorable oral drug-like property space . The nitrile enables conversion to primary amides, tetrazoles (bioisosteric carboxylic acid replacements), benzylamines, and heterocyclic systems (oxadiazoles, thiazoles) from a single starting material, accelerating the explore–exploit cycle in hit-to-lead campaigns .

Metabolic Stability Optimization in Lead Series Incorporating Cyclopropyl Blocking Groups

For lead optimization programs where CYP-mediated oxidative metabolism at the benzylic position is a recognized liability, 2-cyclopropyl-4-fluorobenzonitrile provides a pre-installed cyclopropyl blocking group that benefits from elevated C–H bond dissociation energy (~106 kcal/mol) . Procurement of this intermediate enables direct incorporation of the metabolically stabilized cyclopropyl-fluorophenyl fragment into lead molecules without requiring additional synthetic steps to install the cyclopropyl group, reducing the overall synthetic burden by 1–2 steps compared to post-functionalization strategies .

Regioisomer-Specific Impurity Profiling for ANDA/505(b)(2) Filing Support

Generic drug developers pursuing ANDA or 505(b)(2) filings for Remibrutinib-containing products require authenticated samples of both the process intermediate (2-cyclopropyl-4-fluorobenzonitrile, CAS 934012-93-8) and the regioisomeric impurity (4-cyclopropyl-2-fluorobenzonitrile, CAS 1394068-31-5) for HPLC method development, validation, and batch release testing . The 3% purity differential between commercial suppliers (98% vs. 95%) directly impacts the reliability of impurity spike-and-recovery experiments and the limit of quantitation (LOQ) achievable in the analytical method .

Quote Request

Request a Quote for 2-Cyclopropyl-4-fluorobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.